

The Genomic Architecture of Bacteriophage vA5: A Technical Guide

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This technical guide provides a comprehensive overview of the genomic structure and DNA sequence of bacteriophage **vA5**, a lytic phage with demonstrated efficacy against the pathogenic bacterium *Vibrio alginolyticus*. The data and methodologies presented are synthesized from peer-reviewed research to serve as a foundational resource for further investigation and potential therapeutic development.

Core Genomic and Biological Characteristics

Bacteriophage **vA5** possesses a circular double-stranded DNA genome and exhibits potent lytic activity. Its key genomic and biological features are summarized below, offering a quantitative snapshot of its fundamental properties.

Table 1: Genomic Features of Bacteriophage vA5

Parameter	Value	Reference
GenBank Accession No.	OR754009	[1] [2]
Genome Size	35,866 bp	[1] [2] [3]
Molecular Type	Circular dsDNA	[1] [2] [3]
GC Content	46%	[1] [2] [3]
Predicted ORFs	524	[1] [2]
Protein Coding Genes	91	[1] [2]
Genes with Unknown Function	10	[1] [2]
Predicted Promoters	91	[1] [2]
tRNA Sequences	1	[1] [2]

Table 2: Biological and Lytic Cycle Characteristics of Bacteriophage vA5

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1] [2] [3]
Morphology Family	Longtaviridae	[2]
Optimal Multiplicity of Infection (MOI)	1	[1] [2] [3]
Latency Period	20 minutes	[1] [2] [3]
Outbreak Period	30 minutes	[2]
Burst Size	92.26 PFU/cell	[1] [2] [3]
Temperature Stability	-20 °C to 70 °C	[1] [2] [3]
pH Stability	2.0 to 10.0	[1] [2] [3]

Experimental Protocols

The characterization of bacteriophage **vA5** involved a series of established molecular biology and bioinformatics protocols. The methodologies detailed below are based on the published research.

Phage Isolation and Purification

Bacteriophage **vA5** was isolated from seafood aquaculture water and environmental sewage samples using the double-layer agar plate method with *Vibrio alginolyticus* as the host bacterium.^{[1][2][3]}

Viral Genomic DNA Extraction

The viral genome was extracted from purified phage lysates using a commercial Viral Genome DNA/RNA Extraction Kit, following the manufacturer's instructions.^[1]

Whole-Genome Sequencing and Assembly

- Sequencing: The extracted genomic DNA was sequenced using the Illumina sequencing platform.^[1]
- Quality Control: The quality of the raw sequencing reads was assessed using FastQC.^[1]
- Data Trimming: Low-quality reads and adapter sequences were removed using Trimmomatic.^[1]
- Genome Assembly: The processed reads were assembled into a complete genome sequence using the SPAdes assembler.^[1]

Bioinformatics and Genome Annotation

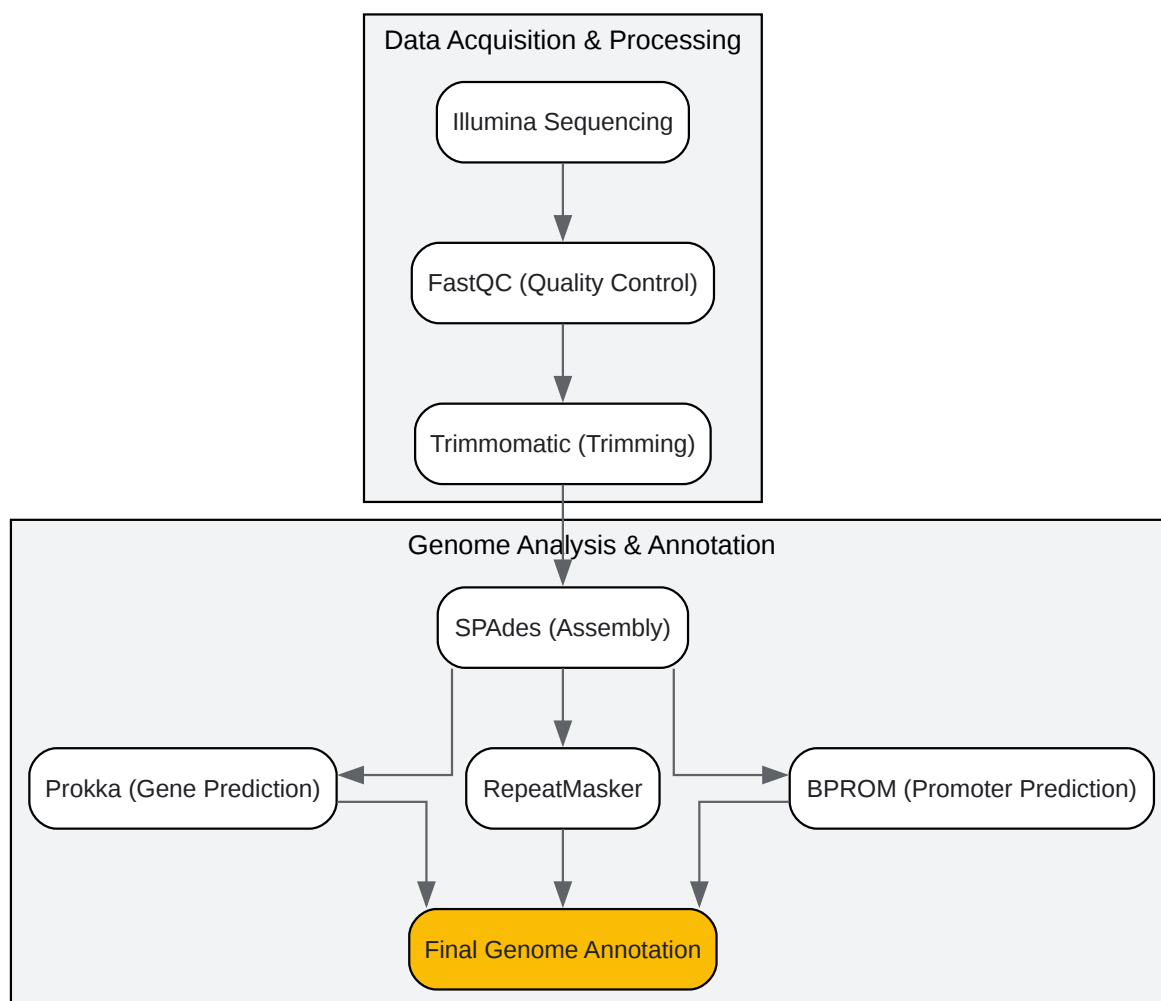
The assembled genome of **vA5** was subjected to a comprehensive bioinformatic analysis to predict genomic features.

- Gene Prediction: Gene elements and open reading frames (ORFs) were predicted using the Prokka annotation pipeline.^[1]
- Repetitive Element Identification: RepeatMasker was employed to identify repetitive sequences within the genome.^[1]

- Promoter Prediction: Potential promoter regions were identified using the BPROM program from Softberry.[\[1\]](#)[\[2\]](#)
- Database Deposition: The final annotated genome sequence was deposited in the GenBank database under the accession number OR754009.[\[1\]](#)[\[2\]](#)

Visualized Workflows and Logical Relationships

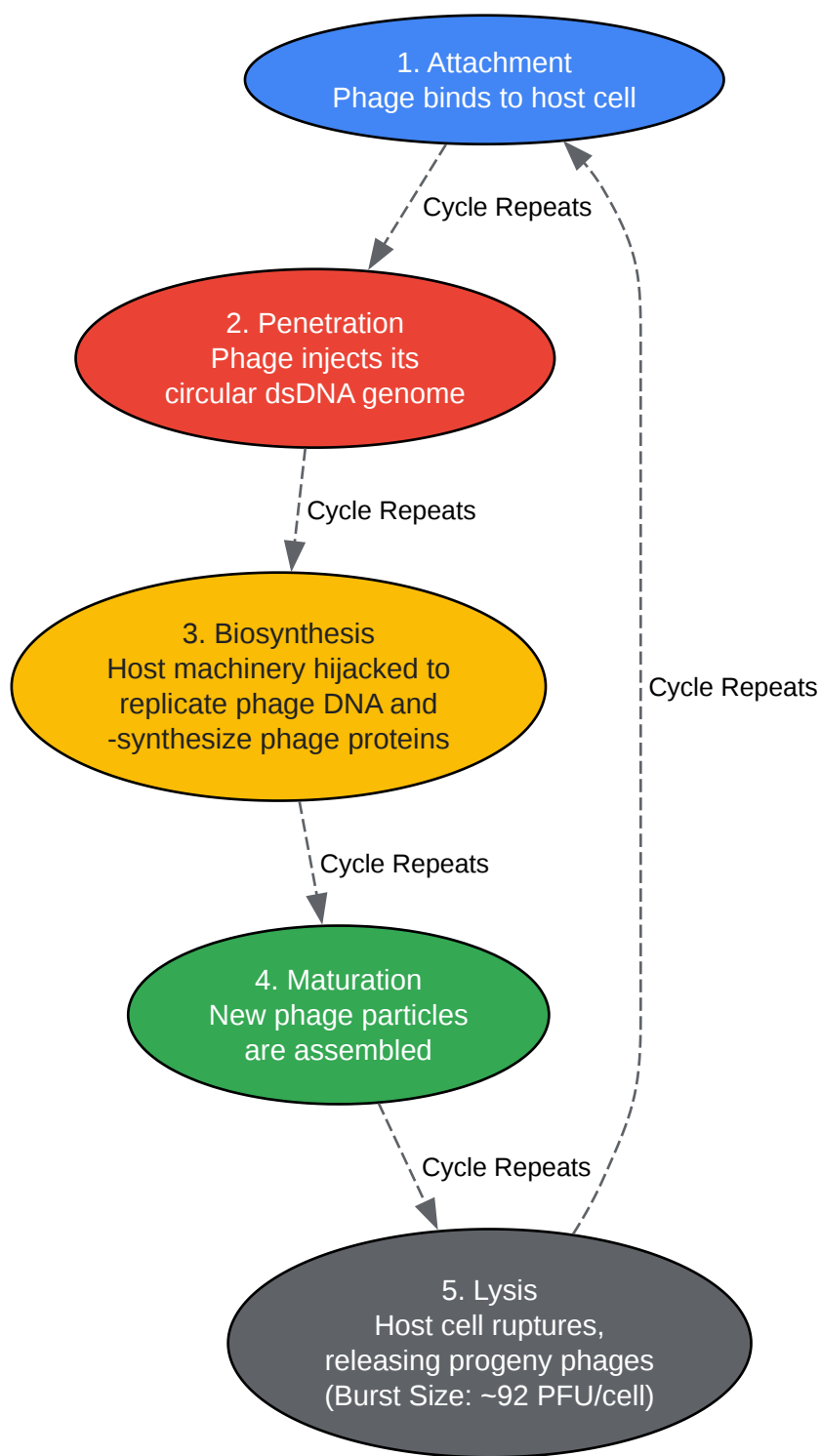
To elucidate the processes involved in the characterization of **vA5** and its biological life cycle, the following diagrams provide a visual representation of the experimental workflow and the phage's lytic replication cycle.



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Caption: Experimental workflow for **vA5** genome sequencing and annotation.

The lytic cycle is the primary mode of replication for bacteriophage **vA5**, leading to the destruction of the host cell. The presence of one tRNA gene in the **vA5** genome suggests that its replication is not entirely dependent on the host's translation machinery.^{[1][2]}



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Caption: The lytic replication cycle of bacteriophage **vA5**.

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References

- 1. Isolation and Characterization of Bacteriophage VA5 against *Vibrio alginolyticus* [mdpi.com]
- 2. Isolation and Characterization of Bacteriophage VA5 against *Vibrio alginolyticus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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